
4-(tert-Butoxy)indane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-Butoxy)indane is an organic compound that belongs to the class of indanes It features a tert-butoxy group attached to the fourth position of the indane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)indane typically involves the etherification of 4-hydroxyindane with tert-butyl alcohol in the presence of an acid catalyst. One common method uses sulfuric acid as the catalyst, with the reaction carried out under reflux conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and scalability. The use of flow microreactors has been shown to improve the sustainability and versatility of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(tert-Butoxy)indane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed under anhydrous conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted indane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(tert-Butoxy)indane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(tert-Butoxy)indane involves its interaction with specific molecular targets, leading to various chemical transformations. The tert-butoxy group can undergo cleavage under acidic or basic conditions, releasing tert-butyl alcohol and generating reactive intermediates that participate in further reactions. These intermediates can interact with enzymes or receptors, modulating their activity and leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indane-1,3-dione: A versatile building block used in various applications, including biosensing and photopolymerization.
tert-Butyl Ethers: Compounds with tert-butoxy groups attached to different molecular frameworks, used as protecting groups in organic synthesis.
Uniqueness
4-(tert-Butoxy)indane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the tert-butoxy group at the fourth position of the indane ring makes it a valuable intermediate for the synthesis of complex molecules and materials with tailored properties .
Eigenschaften
Molekularformel |
C13H18O |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
4-[(2-methylpropan-2-yl)oxy]-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C13H18O/c1-13(2,3)14-12-9-5-7-10-6-4-8-11(10)12/h5,7,9H,4,6,8H2,1-3H3 |
InChI-Schlüssel |
VDGDXCIPGIPXJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC=CC2=C1CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


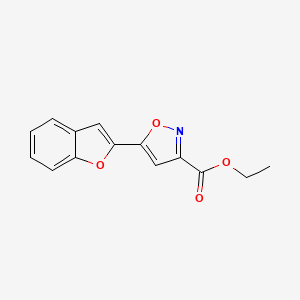
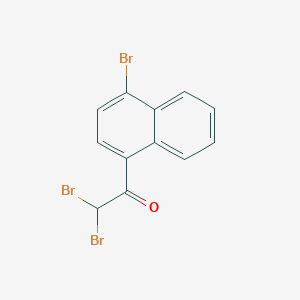
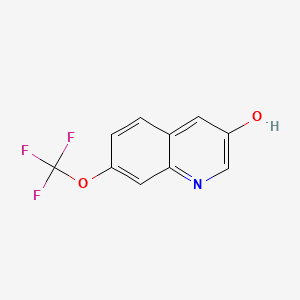
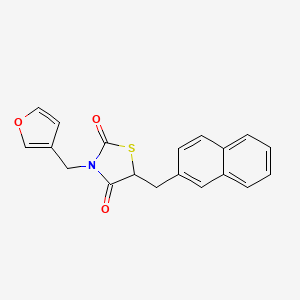
![3-[3-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13693206.png)
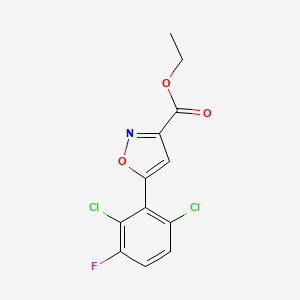
![Imidazo[1,5-a]pyrazine-1-carbaldehyde](/img/structure/B13693227.png)
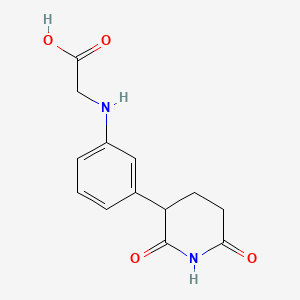
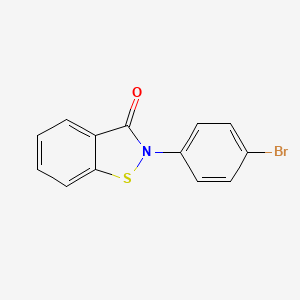
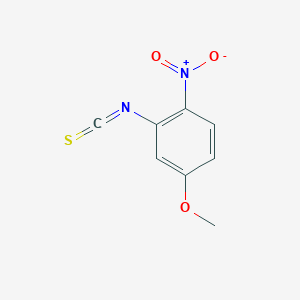
![4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline](/img/structure/B13693245.png)

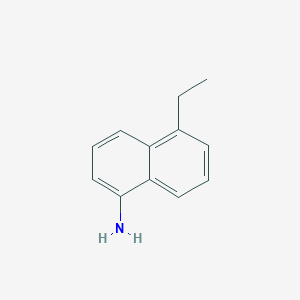
![4-bromofuro[3,2-f][1]benzofuran-8-ol](/img/structure/B13693258.png)
